3,5-Diiodosalicylic acid
Overview
Description
3,5-Diiodosalicylic acid, also known as 2-Hydroxy-3,5-diiodobenzoic acid or 3,5-Diiodo-2-hydroxybenzoic acid, is an organic compound with the molecular formula I2C6H2(OH)CO2H . It is an off-white to beige or grey powder . This compound is an metabolite of Aspirin, an anti-inflammatory, anti-platelet and cancer-preventive agent . It has been shown to exhibit agonist activity at GPR35, a orphan G protein coupled receptor .
Synthesis Analysis
The synthesis of this compound involves reacting an ethanol solution serving as a solvent and elementary iodine serving as an iodizing agent with salicylic acid to synthesize a this compound crude product . The product is then purified and refined by adopting an alkalized acid precipitation method .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula I2C6H2(OH)CO2H . It has a molecular weight of 389.91 .
Chemical Reactions Analysis
This compound has been found to have a wide spectrum of biological and medicinal applications . It exhibits a remarkably large Stokes’ shifts in various solvents, which has been intertwined with the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It is insoluble in water, with a solubility of 450 mg/l at 37°C . It is insoluble in chloroform and benzene . The melting point of this compound is 230°C (dec.) .
Scientific Research Applications
Spectroscopic and Computational Analysis
3,5-Diiodosalicylic acid (3,5-DISA) has been studied for its photophysical properties, which are significant in the context of biological and medicinal applications. Spectroscopic techniques and computational analyses have revealed large Stokes' shifts in various solvents, indicating an excited-state intramolecular proton transfer (ESIPT) reaction. Additionally, this compound demonstrates dual emission features in less interactive solvents and responds variably to changes in medium acidity/basicity. The study by Paul, Ghosh, Mondal, & Mukherjee (2015) highlights the partially covalent nature of its intramolecular hydrogen bond (IMHB) interaction, exploring its structural and energetic aspects, including resonance-assisted hydrogen bonding (RAHB) in 3,5-DISA (Paul, Ghosh, Mondal, & Mukherjee, 2015).
Metabolism in Livestock and Rodents
Aschbacher & Feil (1968) investigated the metabolism of this compound in cattle and rats. In cattle, around 95% of the compound was excreted via urine within ten days, with diiodosalicylic acid and 5-iodosalicylic acid being the primary metabolites. In contrast, rats displayed varied metabolic patterns, with multiple metabolites identified in urine, including salicylic acid and salicyluric acid (Aschbacher & Feil, 1968).
Mechanism of Action
Target of Action
3,5-Diiodosalicylic acid (3,5-diISA) is known to exhibit agonist activity at the orphan G protein-coupled receptor GPR35 . This receptor is involved in various physiological processes, including immune response and pain perception .
Mode of Action
It is believed to influence the levels of certain neurotransmitters in the brain, particularly dopamine and serotonin. This interaction could lead to changes in neuronal signaling and ultimately affect various physiological processes.
Biochemical Pathways
3,5-diISA is involved in the synthesis of Plant Derived Thyroid Hormone Analogs (PDTHAs), a process likely taking place in roots rather than leaves . It’s also suggested that 3,5-diISA may be involved in the transport and metabolism of iodine compounds, biosynthesis of primary and secondary metabolites .
Result of Action
3,5-diISA has been shown to inhibit two cellular actions of Endothelin-1 (ET-1): the mobilization of intracellular Ca2+ stores in isolated cells and contractions of rat aortic rings . It also accelerated the relaxing action of BQ-123 and bosentan in ET-1-treated aortic rings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-diISA. For instance, in a study on lettuce biofortification, the application of 3,5-diISA decreased the concentration of nitrates compared to control and other treatments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.
Safety and Hazards
When handling 3,5-Diiodosalicylic acid, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
3,5-Diiodosalicylic acid is known to interact with various biomolecules. It has been shown to exhibit agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests that it may play a role in modulating cellular responses through this receptor.
Cellular Effects
In studies on human gastrointestinal cancer cell lines, this compound has been found to have anti-oxidant potential . It has been observed to induce the production of reactive oxygen species (ROS) in cancer cells, leading to an anti-cancer effect by inducing programmed cell death . Additionally, it has been shown to inhibit the mobilization of intracellular Ca2+ stores .
Molecular Mechanism
It is known to interact with GPR35, suggesting it may exert its effects through this receptor . It has also been shown to influence the production of ROS, which can impact various cellular processes .
Temporal Effects in Laboratory Settings
It has been used in studies involving iodine biofortification of lettuce, suggesting it remains stable over the course of these experiments .
Dosage Effects in Animal Models
In animal studies, specifically in cattle, it has been observed that approximately 95% of this compound is excreted via the urine within ten days of dosing
Metabolic Pathways
It is known to be a metabolite of aspirin , suggesting it may be involved in similar metabolic pathways
Properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVWQPHNWDCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |
Record name | 3,5-Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059636 | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-91-5, 1321-04-6 | |
Record name | 3,5-Diiodosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIIODOSALICYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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